molecular formula C35H62N7O17P3S B1220652 Myristoyl-coenzyme A CAS No. 3130-72-1

Myristoyl-coenzyme A

Cat. No. B1220652
CAS RN: 3130-72-1
M. Wt: 977.9 g/mol
InChI Key: DUAFKXOFBZQTQE-XVDJLSDJSA-N
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Description

Myristoyl-coenzyme A (Myr-CoA) is a crucial molecule involved in protein modification. It combines coenzyme A (CoA) with myristate, a 14-carbon saturated fatty acid. This modification process, known as protein myristoylation , occurs post-translationally and is catalyzed by the enzyme N-myristoyltransferase (NMT) . The N-terminal glycine of a wide range of substrate proteins receives the myristoyl group from Myr-CoA, leading to the attachment of myristate to the protein .


Synthesis Analysis

Myr-CoA synthesis involves the condensation of myristic acid (a fatty acid) with coenzyme A. This reaction is catalyzed by enzymes such as acyl-CoA synthetase. The resulting Myr-CoA serves as the substrate for protein myristoylation .


Chemical Reactions Analysis

The key chemical reaction involving Myr-CoA is the transfer of the myristoyl group to the N-terminal glycine of substrate proteins. NMT catalyzes this reaction, resulting in the covalent attachment of myristate to the protein. This modification influences protein localization, stability, and function .

Scientific Research Applications

Immunology: Modulating Immune Responses

Myristoylation, the process involving Myristoyl-coenzyme A, plays a critical role in immune cell signaling cascades. It’s a prerequisite step in initiating many immune cell signaling pathways, particularly in myelopoiesis, innate immune responses, lymphopoiesis for T cells, and the formation of the immunological synapse . This modification can influence the function of proteins involved in immune responses, potentially opening avenues for therapeutic interventions in immune-related diseases.

Mechanism of Action

Target of Action

Myristoyl-coenzyme A, also known as Tetradecanoyl Coenzyme A, primarily targets the N-myristoyltransferase (NMT) enzyme . NMT is a ubiquitous eukaryotic enzyme that plays a crucial role in the myristoylation process . Myristoylation is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .

Mode of Action

Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by NMT . The myristoylation process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein . This attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .

Biochemical Pathways

The myristoylation process, facilitated by Myristoyl-coenzyme A, affects various cellular signaling pathways. It plays a significant role in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Myristoylation is a prerequisite step in initiating many immune cell signaling cascades .

Pharmacokinetics

It’s known that the myristoylation reaction depends on the availability of the cellular pools of coenzyme a and myristate and their subsequent formation of myristoyl-coa, the substrate of nmt .

Result of Action

The result of the action of Myristoyl-coenzyme A is the myristoylation of proteins. This modification has implications in various biological functions, including signal transduction, cellular localization, and oncogenesis . It also plays a crucial role in host defense against microbial and viral infections .

Action Environment

The action of Myristoyl-coenzyme A is influenced by the availability of the cellular pools of coenzyme A and myristate . These factors can affect the formation of myristoyl-CoA and, consequently, the myristoylation process .

properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAFKXOFBZQTQE-XVDJLSDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953340
Record name Myristoyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

977.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetradecanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Myristoyl-coenzyme A

CAS RN

3130-72-1
Record name S-Tetradecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristoyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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